![molecular formula C21H15FN2O2S B2642087 1-[(4-ethenylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326849-16-4](/img/structure/B2642087.png)
1-[(4-ethenylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
The compound belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities . They have been known to exhibit pharmacological significance including anticancer, antitumor, antimicrobial, antiviral, and anti-inflammatory activities .
Synthesis Analysis
Thieno[3,2-d]pyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . The reaction involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidines involves a thiophene ring fused with a pyrimidine ring . The exact structure of the compound “1-[(4-ethenylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione” would involve additional substitutions on this basic structure.
Chemical Reactions Analysis
The chemical reactions involving thieno[3,2-d]pyrimidines can vary depending on the substitutions on the ring structure. The synthesis reactions mentioned above involve the formation of a pyrimidine ring from a thiophene precursor .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Thieno[3,2-d]pyrimidines, in general, are aromatic heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Thieno[3,2-d]pyrimidine-2,4-dione derivatives have shown promise as potential drug candidates due to their diverse biological activities. Researchers have explored their use in designing novel pharmaceuticals. Key areas include:
- Anticancer Agents : Some thieno[3,2-d]pyrimidine derivatives exhibit antiproliferative effects against cancer cells. Their ability to interfere with cell cycle progression and induce apoptosis makes them interesting candidates for further investigation .
- Kinase Inhibitors : Thieno[3,2-d]pyrimidines have been studied as kinase inhibitors, targeting specific signaling pathways involved in diseases like cancer and inflammation .
- Anti-inflammatory Agents : Certain derivatives possess anti-inflammatory properties, potentially useful in treating inflammatory disorders .
Materials Science and Organic Electronics
Thieno[3,2-d]pyrimidine-2,4-dione-based materials have been explored for their electronic properties:
- Organic Semiconductors : These compounds exhibit good charge transport properties, making them suitable for organic field-effect transistors (OFETs) and other electronic devices .
- Photovoltaics : Researchers investigate thieno[3,2-d]pyrimidine derivatives as electron-accepting materials in organic solar cells. Their absorption spectra and energy levels are crucial for efficient photovoltaic performance .
Agrochemicals and Plant Growth Regulators
- Plant Hormones : Thieno[3,2-d]pyrimidine derivatives may act as plant growth regulators. For instance, indole-3-acetic acid (IAA), a natural plant hormone, is structurally related to this class of compounds. IAA plays a role in plant growth, development, and responses to environmental cues .
Analytical Chemistry and Sensors
- Sensing Platforms : Researchers have explored thieno[3,2-d]pyrimidine-based sensors for detecting various analytes, including heavy metals, gases, and biomolecules. Their tunable electronic properties make them suitable for sensor applications .
Photophysics and Luminescent Materials
- Fluorescent Probes : Some thieno[3,2-d]pyrimidine derivatives exhibit fluorescence properties. These compounds can serve as fluorescent probes for biological imaging and sensing applications .
Synthetic Chemistry and Methodology Development
- Synthetic Building Blocks : Thieno[3,2-d]pyrimidine-2,4-dione scaffolds are versatile building blocks in organic synthesis. Researchers have developed novel synthetic routes using these compounds as starting materials .
Mechanism of Action
properties
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-3-(3-fluorophenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2S/c1-2-14-6-8-15(9-7-14)13-23-18-10-11-27-19(18)20(25)24(21(23)26)17-5-3-4-16(22)12-17/h2-12,18-19H,1,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVXYOGOGILQDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-ethenylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione |
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